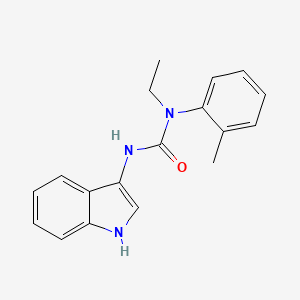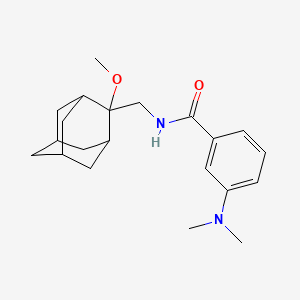
1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea, also known as EIPTU, is a synthetic compound that has been used in various scientific research studies. EIPTU is a member of the urea family of compounds, which have been extensively studied due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Structural Analysis
Biological Activity and Crystal Structure : Research into compounds structurally similar to 1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea has provided insights into their biological activity. For instance, compounds with indole components have been studied for their biological activities. The crystal structure analysis of such compounds reveals details about their molecular interactions and potential biological functions. Hydroxy groups in these molecules engage in both intramolecular and intermolecular hydrogen bonds, suggesting a complex interaction network that could underlie their biological activity (Saharin et al., 2008).
Mechanisms of Action in Biological Systems
Urea-Methylamine Mixture as Osmolyte : The study of urea derivatives has also explored their role as osmolytes in marine organisms. The balance between urea and methylamines affects protein stability, indicating a sophisticated mechanism by which organisms adapt to environmental stress. This research sheds light on the complex interactions between urea derivatives and proteins, offering insights into their potential applications in understanding protein stability and stress responses in biological systems (Lin & Timasheff, 1994).
Genetic Engineering and Industrial Applications
Arginase Gene Disruption in Sake Yeast : In an effort to minimize the production of urea, a precursor of ethyl carbamate (a suspected carcinogen) in alcoholic beverages, researchers have genetically engineered yeast strains. By disrupting the arginase gene, these modified yeasts produce beverages with significantly reduced urea levels, demonstrating an application of urea derivative research in improving food safety and quality (Kitamoto et al., 1991).
Environmental and Material Science
Chiral Separations and Material Science : Urea derivatives serve as stationary phases in chromatography for the separation of enantiomers, highlighting their importance in pharmaceutical and chemical research. The structure of the amino acid moiety in urea derivatives affects chiral recognition, indicating their utility in developing advanced materials and separation technologies (Ǒi et al., 1995).
Ethyl Carbamate Research
Ethyl Carbamate in Foods and Beverages : Research into the presence of ethyl carbamate, a carcinogen, in fermented foods and beverages has highlighted the importance of monitoring and controlling its precursors, such as urea. This work is crucial for ensuring food safety and reducing health risks associated with consumption of contaminated products (Weber & Sharypov, 2009).
Eigenschaften
IUPAC Name |
1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-21(17-11-7-4-8-13(17)2)18(22)20-16-12-19-15-10-6-5-9-14(15)16/h4-12,19H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKXJCHVIICBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)
![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)

![N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2945004.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)


![N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2945012.png)
![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)